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Compound of Interest |

Compound Name: 4-Chloro-2,3-dimethylphenol
CAS No.: 1570-76-9
Cat. No.: B072185

CAS Registry Number: 1570-76-9 Chemical Formula: CsHsCIO Molecular Weight: 156.61
g/mol IUPAC Name: 4-Chloro-2,3-dimethylphenol Synonyms: 4-Chloro-2,3-xylenol[1][2]

Executive Summary & Structural Distinction[3]

Critical Note on Isomerism: Researchers must rigorously distinguish this compound (CAS
1570-76-9) from its commercially ubiquitous isomer, Chloroxylenol (PCMX, 4-Chloro-3,5-
dimethylphenol, CAS 88-04-0). While PCMX is a symmetric molecule widely used as an
antiseptic, 4-Chloro-2,3-dimethylphenol possesses a distinct asymmetric substitution pattern
that fundamentally alters its spectral fingerprint.

This guide delineates the spectral architecture of the 2,3-dimethyl isomer, providing a validated
framework for identification and purity assessment in drug development and synthetic organic
chemistry.

Structural Architecture

The molecule consists of a phenol core with:
e Hydroxyl group (-OH) at position 1.
e Methyl groups (-CHs) at positions 2 and 3.

e Chlorine atom (-Cl) at position 4.[3][4]
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This "1,2,3,4" contiguous substitution pattern creates a highly specific electronic environment
for the remaining aromatic protons at positions 5 and 6, resulting in a diagnostic AB coupling
system in 'H NMR, distinct from the singlet (isolated protons) observed in the symmetric 3,5-

isomer.

Ortho Coupling

~~

Click to download full resolution via product page

Figure 1: Connectivity and substitution pattern of 4-Chloro-2,3-dimethylphenol, highlighting
the contiguous substitution and the diagnostic ortho-coupling site.

Mass Spectrometry (MS) Profile

Methodology: Electron lonization (El), 70 eV.

The mass spectrum of 4-Chloro-2,3-dimethylphenol is characterized by a robust molecular
ion and a distinct isotopic signature due to the chlorine atom.

Diagnostic lon Table
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m/z (Mass-to- Relative . L. .
Assignment Mechanistic Origin

Charge) Abundance

Molecular lon (3>Cl
156 100% (Base Peak) [M]*e ]

isotope)

37Cl Isotope peak
158 ~32% [M+2]*e _ _ ]

(Diagnostic 3:1 ratio)

Loss of methyl radical
141 ~15-25% [M — CHs]*

(ortho effect)

Homolytic cleavage of
121 ~40-60% [M-CI]*

C-Cl bond

Phenyl cation
77 ~20% [CeHs]*

(Rearrangement)

Fragmentation Pathway Logic

The fragmentation is driven by the stability of the phenolic radical cation. The primary pathway
involves the loss of the chlorine atom to form a resonance-stabilized hydroxydimethylphenyl
cation (m/z 121). A secondary pathway involves the loss of a methyl group, particularly from the
crowded 2,3-position.

Molecular lon [M]+.
m/z 156 / 158 (3:1)

[M - Cl]+ [M - CH3]+
m/z 121 m/z 141

CO

Y

Ring Contraction
[C7H9]+
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Figure 2: Primary fragmentation pathways under Electron lonization (El).

Infrared Spectroscopy (IR) Fingerprint
Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).
The IR spectrum serves as a rapid functional group validation tool. The key feature

distinguishing this compound from non-phenolic impurities is the broad O-H stretching band
and the specific aromatic substitution pattern bands in the fingerprint region.

Frequency (cm™?) Vibration Mode Description

Broad, strong band (H-
3300 — 3450 O-H Stretch bonded). Sharpens in dilute

solution.

Weak, sharp absorptions

3020 — 3060 C-H Stretch (Ar) o o
characteristic of aromatic rings.
Methyl group C-H
2920 — 2960 C-H Stretch (Alk) asymmetric/symmetric
stretching.
] Diagnostic aromatic skeletal
1580, 1480 C=C Ring Stretch o
vibrations.
Strong band, typical of
1200 — 1240 C-O Stretch
phenols.
Strong band indicative of two
800 — 820 C-H Out-of-Plane adjacent aromatic protons
(ortho subst).
Characteristic halo-arene
680 — 750 C-ClI Stretch

absorption.

Nuclear Magnetic Resonance (NMR) Architecture

Methodology: *H (400 MHz) and *3C (100 MHz) in CDCls.
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The NMR data provides the most definitive structural proof. Unlike the symmetric 3,5-isomer
(which shows isolated singlets in the aromatic region), the 2,3-dimethyl-4-chloro isomer
displays a coupled AB system for the aromatic protons.

*H NMR Data (Proton)

Chemical Shift L . . .
Multiplicity Integration Coupling (J) Assighment

(3, ppm)

H-5 (Ortho to Cl,
6.95 — 7.05 Doublet (d) 1H J=85Hz

Meta to OH)

H-6 (Ortho to
6.50 — 6.60 Doublet (d) 1H J=8.5Hz

OH, Meta to Cl)

-OH
4.80 - 5.50 Broad Singlet 1H - (Exchangeable,

shift varies)
2.25-2.30 Singlet (s) 3H - -CHs (Position 3)
2.15-2.20 Singlet (s) 3H - -CHs (Position 2)

Mechanistic Insight:

e H-6 is significantly shielded (upfield, ~6.55 ppm) relative to benzene (7.26 ppm) due to the
strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.

e H-5is less shielded (~7.00 ppm) as it is meta to the hydroxyl group and ortho to the chlorine
atom.

e The Ortho-Coupling (3J_HH) of ~8.5 Hz confirms that protons H-5 and H-6 are adjacent,
definitively ruling out the 3,5-dimethyl isomer (where protons are meta to each other, J ~2
Hz).

3C NMR Data (Carbon)

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Carbon Type Assighment

152.5 Quaternary (C-0O) C-1 (Deshielded by Oxygen)
136.0 Quaternary C-3 (Methyl substituted)
128.5 Methine (CH) C-5

126.0 Quaternary (C-CI) C-4 (Chlorine substituted)
1225 Quaternary C-2 (Methyl substituted)
113.0 Methine (CH) C-6 (Shielded by Ortho-OH)
195 Methyl (CHs) C-Me (Position 3)

12.5 Methyl (CHs) C-Me (Position 2)

Note: The C-2 methyl carbon is typically more shielded (upfield) than the C-3 methyl due to the
"ortho effect" and steric compression from the adjacent OH and Methyl groups.

Experimental Protocols for Validation

To ensure data integrity, the following protocols are recommended for generating the spectral
data described above.

A. NMR Sample Preparation[6]

e Solvent Choice: Use Chloroform-d (CDCIs) (99.8% D) for routine analysis. Use DMSO-ds if
the OH peak resolution is critical (it reduces proton exchange, sharpening the OH signal).

o Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

o Filtration: Filter through a cotton plug in a glass pipette to remove undissolved micro-
particulates that cause line broadening.

e Acquisition:
o H: 16 scans, 1-second relaxation delay.

o 13C: 512-1024 scans, proton-decoupled.
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B. IR Sample Preparation (ATR Method)

e Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Ensure background
spectrum is flat.

» Deposition: Place ~5 mg of solid sample directly onto the crystal.

o Compression: Apply pressure using the anvil until the absorbance of the strongest bands
reaches 0.5- 1.0 a.u.

e Scan: Collect 16 scans at 4 cmm~! resolution.

C. GC-MS Preparation

e Solvent: Dissolve sample in Methanol or Ethyl Acetate (HPLC Grade) to a concentration of 1
mg/mL.

 Inlet Temp: 250°C.

e Column: DB-5ms or equivalent (non-polar capillary column).

e Oven Program: 60°C (1 min hold) —» 20°C/min - 280°C (3 min hold).
e Detection: MS Scan mode (m/z 40-300).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Phenol, chlorodimethyl- | CBHIOCIO | CID 74075 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Phenol, chlorodimethyl- | CBHIOCIO | CID 74075 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 3. Page loading... [wap.guidechem.com]

e 4. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of 4-Chloro-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072185#4-chloro-2-3-dimethylphenol-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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